![molecular formula C16H16O B2541156 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol CAS No. 2975-80-6](/img/structure/B2541156.png)
10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol
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Overview
Description
“10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol” is a chemical compound with the CAS Number: 2975-80-6 . It has a molecular weight of 224.3 . The IUPAC name for this compound is 10,11-dihydro-5H-dibenzo [a,d]cyclohepten-5-ylmethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16O/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 224.3 . The storage temperature for this compound is typically at refrigerator levels .
Scientific Research Applications
- Synthetic Methodology : Researchers have developed a new synthetic methodology for assembling 5H-dibenzo[a,d]cycloheptenes. This compound serves as a building block for constructing structurally diverse molecules. The Tf2O-mediated formal [5 + 2] annulation reaction allows for the efficient synthesis of these compounds from ortho-aryl alkynyl benzyl alcohols and arenes .
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
The compound is associated with certain hazards. The safety information pictograms indicate a GHS07 signal word warning . Hazard statements include H315, H319, H335 . Precautionary statements include P261 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARLNRIFIJXMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol |
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